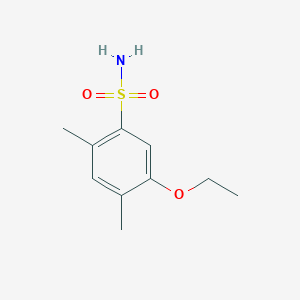

5-ethoxy-2,4-dimethylbenzenesulfonamide

Description

Overview of Sulfonamide Compounds in Chemical Sciences

In the realm of organic chemistry, the sulfonamide functional group, with its R−S(=O)₂−NR₂ structure, is a cornerstone of many synthetic and medicinal applications. evitachem.com This group consists of a sulfonyl group (O=S=O) attached to an amine group (−NH₂). evitachem.com Compounds containing this functional group are known as sulfonamides. evitachem.com They are generally unreactive and, due to the rigidity of their functional group, are typically crystalline solids. evitachem.com This characteristic has historically made the formation of a sulfonamide a reliable method for converting an amine into a crystalline derivative, which can be easily identified by its melting point. evitachem.com

The synthesis of sulfonamides in a laboratory setting is classically achieved through the reaction of a sulfonyl chloride with an amine. evitachem.com Beyond their fundamental chemical interest, sulfonamides are the foundation for several classes of drugs. evitachem.com The original antibacterial sulfonamides are synthetic antimicrobial agents that function as competitive inhibitors of the dihydropteroate (B1496061) synthase (DHPS) enzyme in bacteria, which is crucial for the synthesis of folic acid. evitachem.comevitachem.com This mechanism renders them bacteriostatic, inhibiting bacterial growth and multiplication without directly killing the cells. evitachem.com The pharmacological utility of sulfonamides extends beyond antibacterial action, with derivatives exhibiting activities such as diuretic, hypoglycemic, and anti-inflammatory properties. bldpharm.comchemicalbook.com

Historical and Contemporary Relevance of Benzenesulfonamide (B165840) Scaffolds in Academic Research

The history of sulfonamides in research is marked by a landmark discovery that heralded a new era in medicine. In 1932, the first sulfonamide, Prontosil, was discovered and was later found to be a prodrug that metabolizes into the active compound sulfanilamide. evitachem.comchemicalbook.combldpharm.com This discovery represented the dawn of the antibiotic revolution, as sulfonamides were the first broadly effective antibacterials to be used systemically. evitachem.com The success of these early sulfa drugs spurred the synthesis of approximately 15,000 derivatives and related compounds, leading to the discovery of treatments for a wide array of conditions, including those requiring diuretics and antimalarial agents. evitachem.comchemicalbook.com

In contemporary academic and industrial research, the benzenesulfonamide scaffold remains a subject of intense investigation. It is recognized as a potent and highly promising scaffold for the development of novel enzyme inhibitors. nih.govorgsyn.org Modern research focuses on diversifying the benzenesulfonamide structure to target a range of biological entities. For instance, studies have explored its use in creating inhibitors for metallo-β-lactamases to combat antibiotic resistance, V-ATPase for potential insecticidal applications, influenza hemagglutinin, and various isoforms of carbonic anhydrase. nih.govmolport.commdpi.com This continued interest underscores the versatility and enduring importance of the benzenesulfonamide framework in the design of new therapeutic agents and chemical probes.

Structural Elucidation and Nomenclatural Context of 5-Ethoxy-2,4-dimethylbenzenesulfonamide

The compound this compound is a specific derivative within the broader class of benzenesulfonamides. Its nomenclature precisely defines its molecular architecture: a central benzene (B151609) ring is substituted with a sulfonamide group (–SO₂NH₂), which by convention is assigned to position 1 of the ring. The substituents are an ethoxy group (–O–CH₂CH₃) at position 5, and two methyl groups (–CH₃) at positions 2 and 4, respectively.

While detailed experimental data for the parent compound is not widely published, its fundamental properties can be derived. The existence of numerous N-substituted derivatives, such as 5-ethoxy-N-ethyl-2,4-dimethylbenzenesulfonamide and 5-ethoxy-2,4-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide, confirms the synthetic accessibility and research interest in this specific substitution pattern. evitachem.combldpharm.com

Table 1: Physicochemical Properties of this compound Note: Values are calculated or estimated based on the chemical structure, as direct experimental data is not available in public literature.

Research Rationale and Scope of Investigation for this compound

The rationale for investigating this compound stems from the well-established significance of the benzenesulfonamide scaffold in medicinal chemistry. Research into this specific compound is driven by the desire to understand how its unique substitution pattern—an ethoxy group at position 5 combined with methyl groups at positions 2 and 4—influences its physicochemical properties and potential biological activity. This exploration is a classic example of structure-activity relationship (SAR) studies, where systematic modifications of a core structure are made to optimize for a desired effect.

The scope of investigation for this compound would typically involve a multi-step process. The first step is its chemical synthesis, likely starting from 1-ethoxy-2,4-dimethylbenzene, followed by chlorosulfonation and subsequent amination. Once synthesized, the compound would undergo thorough structural characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and potentially single-crystal X-ray diffraction to confirm its structure unequivocally. The primary research goal would then be to use this compound as a key intermediate or building block. Researchers have synthesized a variety of N-substituted derivatives, indicating its utility as a scaffold. evitachem.comevitachem.comevitachem.combldpharm.com These derivatives would be created to form a chemical library, which could then be screened against various biological targets (e.g., enzymes, receptors) to identify potential lead compounds for drug discovery programs.

Table 2: List of Mentioned Chemical Compounds

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-4-14-9-6-10(15(11,12)13)8(3)5-7(9)2/h5-6H,4H2,1-3H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXPKQDKMSZNJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5 Ethoxy 2,4 Dimethylbenzenesulfonamide

Retrosynthetic Analysis and Strategic Disconnections for 5-Ethoxy-2,4-dimethylbenzenesulfonamide

A retrosynthetic analysis of this compound reveals several logical disconnections. The most apparent disconnection is the sulfur-nitrogen (S-N) bond of the sulfonamide group, leading back to the key intermediate 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride and ammonia (B1221849). This is a standard and widely practiced transformation. nih.gov

A further disconnection breaks the carbon-sulfur (C-S) bond of the benzene (B151609) ring. This suggests that the sulfonyl chloride intermediate can be derived from the aromatic precursor 4-ethoxy-1,3-dimethylbenzene . This precursor contains the required arrangement of alkyl and alkoxy substituents and is the logical starting point for introducing the sulfonyl group. This retrosynthetic approach simplifies the complex target molecule into more readily accessible starting materials. libretexts.orgyoutube.comyoutube.com

The synthesis of the precursor, 4-ethoxy-1,3-dimethylbenzene, can be envisioned starting from commercially available materials like 2,4-dimethylphenol (B51704) or m-xylene.

Classical and Contemporary Approaches to Benzenesulfonamide (B165840) Synthesis

Several robust methods exist for the synthesis of benzenesulfonamides, any of which could be theoretically applied to the synthesis of the target compound from 4-ethoxy-1,3-dimethylbenzene. google.comacs.orgresearchgate.nettiwariacademy.comwikipedia.org

Sulfonyl Chloride Pathway and Amidation Reactions

This is the most traditional and widely used method for preparing aryl sulfonamides. nih.gov The synthesis involves two primary steps:

Chlorosulfonation: The precursor, 4-ethoxy-1,3-dimethylbenzene, would be treated with chlorosulfonic acid (ClSO₃H). wikipedia.org The directing effects of the substituents on the ring are crucial. The ethoxy group is a strongly activating ortho-, para-director, while the two methyl groups are also activating ortho-, para-directors. The sulfonation will occur at the position most activated and sterically accessible, which is C5, leading to the desired intermediate, 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride .

Amidation: The resulting sulfonyl chloride is then reacted with an amine. For the synthesis of the primary sulfonamide, aqueous ammonia (ammonium hydroxide) is a common reagent. google.comcdnsciencepub.com The reaction is typically straightforward, yielding this compound. nih.govwikipedia.org

| Step | Reaction | Reagents | Key Intermediate |

| 1 | Chlorosulfonation | ClSO₃H | 5-Ethoxy-2,4-dimethylbenzenesulfonyl chloride |

| 2 | Amidation | NH₃ (aq) | This compound |

Direct Sulfonation Methods

Direct sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, which is then converted to the sulfonamide.

Sulfonation: 4-ethoxy-1,3-dimethylbenzene can be sulfonated using concentrated sulfuric acid or oleum (B3057394) (a solution of SO₃ in sulfuric acid). chemicalbook.comwikipedia.org This would produce 5-ethoxy-2,4-dimethylbenzenesulfonic acid .

Conversion to Sulfonamide: The sulfonic acid can be converted to the sulfonyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), followed by amidation as described above. wikipedia.org Alternatively, there are methods for the direct conversion of sulfonic acids to sulfonamides, though these are less common.

Transition Metal-Catalyzed Coupling Reactions

Modern synthetic chemistry offers powerful transition metal-catalyzed cross-coupling reactions to form C-S and S-N bonds, providing alternative routes to sulfonamides. researchgate.netwikipedia.org

Palladium-Catalyzed Sulfonylation: One approach involves the palladium-catalyzed coupling of an arylboronic acid with a source of sulfur dioxide (like DABSO) and a nitrogen source. nih.gov In this case, one would need to prepare 4-ethoxy-2,4-dimethylphenylboronic acid . This could then be subjected to a one-pot sulfonamide synthesis. nih.gov

Nickel-Catalyzed C-N Coupling: Another strategy involves the coupling of an aryl halide with a sulfonamide. nih.govprinceton.edu For instance, 5-bromo-4-ethoxy-1,3-dimethylbenzene could be coupled with sulfonamide (H₂NSO₂NH₂) or a protected version under nickel catalysis to form the target molecule. This approach builds the C-N bond directly.

These methods offer the advantage of mild reaction conditions and high functional group tolerance but require the synthesis of more complex starting materials (e.g., boronic acids or specific aryl halides). nih.gov

Oxidation of Sulfinic Acids and Thiols

Sulfonamides can also be prepared by the oxidation of lower oxidation state sulfur compounds like thiols and sulfinic acids. tiwariacademy.comwikipedia.org

From Thiols: A plausible route would start with the synthesis of 5-ethoxy-2,4-dimethylbenzenethiol . This thiol can be oxidized directly to the sulfonamide in a one-pot reaction. For example, oxidative coupling with an amine using an oxidizing agent can be achieved. nih.govorganic-chemistry.orgacs.orgrsc.org Another method involves the oxidation of the thiol to the corresponding sulfonyl chloride using reagents like H₂O₂/SOCl₂, which is then amidated. organic-chemistry.orgacs.org

From Sulfinic Acids: If 5-ethoxy-2,4-dimethylbenzenesulfinic acid were prepared, it could be converted to the sulfonamide via oxidative amination. acs.orgnih.govacs.org This can be achieved using an amine in the presence of an oxidizing agent like N-chlorosuccinimide (NCS). acs.org

| Precursor | Key Transformation | Typical Reagents |

| Thiol | Oxidative Coupling/Amidation | H₂O₂/SOCl₂ then NH₃; or Direct with Amine & Oxidant |

| Sulfinic Acid | Oxidative Amination | NH₃, N-chlorosuccinimide (NCS) |

Specific Methodologies for Introducing Alkyl and Alkoxy Substituents on the Benzene Ring

The strategic placement of the ethoxy and dimethyl groups on the benzene ring is critical and would be established during the synthesis of the key precursor, 4-ethoxy-1,3-dimethylbenzene . nih.gov

Starting from 2,4-Dimethylphenol: The most direct route to the precursor is the Williamson ether synthesis . wikipedia.orggordon.edumasterorganicchemistry.comfrancis-press.com Commercially available 2,4-dimethylphenol can be deprotonated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an ethylating agent, such as ethyl bromide or ethyl iodide, to form 4-ethoxy-1,3-dimethylbenzene. tiwariacademy.comwikipedia.org

Starting from m-Xylene: An alternative, though more complex, route could begin with m-xylene. This would involve a sequence of electrophilic aromatic substitution reactions. For example, Friedel-Crafts acylation followed by a Baeyer-Villiger oxidation could introduce an acetate (B1210297) group, which can be hydrolyzed to a phenol (B47542) and then etherified. However, controlling the regiochemistry of these steps can be challenging. A more direct Friedel-Crafts alkylation of an ethoxybenzene substrate is also possible but often leads to mixtures of products and polyalkylation, making it less ideal for a specific substitution pattern like this. wikipedia.orgumkc.edulibretexts.orgmt.combyjus.com

The Williamson ether synthesis starting from 2,4-dimethylphenol is the most logical and efficient method for preparing the necessary precursor with the correct substitution pattern.

Etherification Strategies for the Ethoxy Group

The introduction of the ethoxy group onto the benzene ring, a key structural feature of this compound, is typically achieved via etherification of a corresponding phenolic precursor, namely 5-hydroxy-2,4-dimethylbenzenesulfonamide. The most common and industrially scalable method for this transformation is the Williamson ether synthesis.

This reaction involves the deprotonation of the hydroxyl group on the phenol by a suitable base to form a more nucleophilic phenoxide ion. The subsequent nucleophilic substitution (SN2) reaction of this phenoxide with an ethylating agent, such as ethyl iodide or ethyl bromide, yields the desired ethoxybenzene derivative.

Key Reaction Steps:

Deprotonation: The phenolic hydroxyl group is treated with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to generate the sodium phenoxide salt.

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic ethyl halide, displacing the halide ion and forming the ether linkage.

The efficiency of the Williamson ether synthesis is dependent on factors such as the choice of solvent (often a polar aprotic solvent like dimethylformamide or acetonitrile), reaction temperature, and the reactivity of the ethylating agent. While this method is a cornerstone of organic synthesis, alternative eco-friendly approaches are gaining traction. For instance, methods using water as a solvent in the presence of a base have been developed for related transformations, offering a greener alternative to traditional organic solvents. scilit.commdpi.com

Alkylation and Methylation Techniques for Dimethyl Functionalities

The incorporation of the two methyl groups at positions 2 and 4 on the benzene ring is generally accomplished through Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction would typically be performed on a precursor such as 5-ethoxybenzenesulfonamide. The ethoxy group is an ortho-, para-directing activator, meaning it electronically favors the substitution at positions 2, 4, and 6.

However, controlling the reaction to achieve precise dimethylation at the 2 and 4 positions presents challenges:

Polyalkylation: The introduction of the first methyl group can further activate the ring, making it susceptible to the addition of more alkyl groups than desired.

Isomer Formation: Substitution could potentially occur at the 6-position, leading to a mixture of isomers that would require purification.

To manage these challenges, reaction conditions must be carefully optimized. This includes the choice of methylating agent (e.g., methyl chloride, methyl iodide), the Lewis acid catalyst (e.g., AlCl₃, FeCl₃), reaction temperature, and time. In some cases, a blocking group strategy might be employed to temporarily occupy one of the activated positions to ensure the desired substitution pattern. Alternative strategies could involve starting with a pre-methylated raw material like 3,5-dimethylphenol, which could then be subjected to sulfonation and etherification steps.

Exploration of Novel Synthetic Pathways

Recent advancements in synthetic chemistry offer innovative and efficient alternatives to traditional methods for preparing sulfonamides like this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. For sulfonamide synthesis, microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved reaction yields, and higher product purity. tandfonline.comtandfonline.com The process involves the reaction of a sulfonyl chloride with an amine under microwave irradiation, often leading to the product in minutes as opposed to hours. tandfonline.comnih.gov This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform energy transfer. cu.edu.eg Studies have demonstrated that a wide variety of sulfonamides can be successfully synthesized using this technology, often with higher yields compared to conventional oil-bath heating. tandfonline.comtandfonline.comnih.gov

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Microwave Irradiation | 2-7 minutes | Good to High (e.g., up to 50% after 2 min) | tandfonline.comnih.gov |

| Conventional Heating (Oil Bath) | 15 minutes to 48 hours | Lower to Moderate | tandfonline.comnih.gov |

Green Chemistry Approaches to Sulfonamide Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several eco-friendly methods for sulfonamide synthesis have been developed. These include performing reactions in water, which is a safe and environmentally benign solvent. mdpi.comsci-hub.se For example, the reaction of sulfonyl chlorides with amines or amino acids can be carried out efficiently in water using a simple base like sodium carbonate as an acid scavenger, with products often precipitating out of the solution for easy isolation. scilit.commdpi.com

Another significant green approach is mechanosynthesis, which involves conducting reactions in a ball mill with little to no solvent. rsc.org This technique has been successfully applied to the synthesis of sulfonamides from disulfides in a one-pot, two-step process, utilizing cost-effective and environmentally friendly reagents. rsc.org These methods not only minimize waste but also avoid the use of toxic and volatile organic solvents. rsc.org

| Approach | Key Reagents/Solvents | Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | Water, Na₂CO₃ | Eliminates toxic organic solvents, simple workup, safe. | scilit.commdpi.comsci-hub.se |

| Mechanosynthesis (Ball Milling) | Solid reagents (e.g., NaOCl·5H₂O), solvent-free | Reduces solvent waste, energy-efficient, uses cost-effective materials. | rsc.org |

| Alternative Solvents | Ethanol, Glycerol | Use of sustainable and less toxic solvents, simple filtration workup. | rsc.org |

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers enhanced safety, scalability, and control over traditional batch processing. rsc.org This technique is particularly advantageous for highly exothermic reactions, such as the formation of sulfonyl chlorides, as the high surface-area-to-volume ratio of the microreactors allows for efficient heat dissipation, preventing thermal runaway. rsc.org The synthesis of sulfonamides can be streamlined in a flow system by first preparing the sulfonyl chloride intermediate in one reactor and then immediately mixing it with an amine in a second reactor. acs.org This approach allows for rapid optimization of reaction conditions and can produce high space-time yields, making it an efficient and safe method for manufacturing. rsc.orgresearchgate.net

Post-Synthetic Modification and Derivatization Strategies of the Sulfonamide Moiety

The sulfonamide group (–SO₂NH₂) is not merely a passive structural element; it is a versatile functional group that can undergo a variety of post-synthetic modifications to generate diverse derivatives. wikipedia.org These modifications can be used to build molecular libraries or fine-tune the properties of the parent molecule.

Common derivatization strategies include:

N-Alkylation/N-Arylation: The hydrogen atoms on the sulfonamide nitrogen can be substituted with alkyl or aryl groups. nih.gov This is typically achieved by deprotonating the sulfonamide with a base, followed by reaction with an appropriate electrophile (e.g., an alkyl halide). This modification is useful for exploring structure-activity relationships in medicinal chemistry. nih.gov

Conversion to Sulfonyl Radicals: Recent photocatalytic methods allow for the conversion of sulfonamides into sulfonyl radical intermediates. acs.org These highly reactive species can then participate in a range of carbon-sulfur bond-forming reactions, enabling late-stage functionalization of complex molecules. acs.org

Enantioselective Modification: Carbene-catalyzed reactions have been developed for the highly enantioselective modification of sulfonamides, yielding chiral derivatives with high precision. rsc.org

Conversion to Other Functional Groups: The sulfonamide can act as a precursor to other sulfur-containing groups. For example, under specific conditions, it can be involved in transformations leading to sulfinamide or sulfonimidamide derivatives. acs.org

| Modification Type | Typical Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylation | Base (e.g., NaH), Alkyl Halide | Secondary/Tertiary Sulfonamide | Modulates steric and electronic properties. | nih.gov |

| Photocatalytic Functionalization | Photocatalyst, Alkene | Complex Sulfones | Generates sulfonyl radicals for C-S bond formation. | acs.org |

| Enantioselective Modification | Carbene Catalyst, Electrophile | Chiral Phthalidyl Derivatives | High stereocontrol and functional group tolerance. | rsc.org |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the precise connectivity and spatial arrangement of atoms can be determined.

In the ¹H NMR spectrum of 5-ethoxy-2,4-dimethylbenzenesulfonamide, distinct signals corresponding to each unique proton environment are expected. The aromatic region would likely display two singlets, a result of the protons on the highly substituted benzene (B151609) ring. The proton at the C6 position is anticipated to appear further downfield than the proton at the C3 position due to the deshielding effect of the adjacent sulfonyl group.

The ethoxy group protons would present as a characteristic triplet and quartet. The methylene protons (-OCH₂-) are expected to resonate as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) of the ethoxy group will appear as a triplet. The two methyl groups directly attached to the benzene ring at positions C2 and C4 would each exhibit a singlet, with their precise chemical shifts influenced by their position relative to the other substituents. The protons of the sulfonamide group (-SO₂NH₂) typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. researchgate.netwisc.eduyoutube.commnstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (C3) | 6.8 - 7.0 | s | 1H |

| Ar-H (C6) | 7.5 - 7.7 | s | 1H |

| -OCH₂CH₃ | 4.0 - 4.2 | q | 2H |

| -OCH₂CH₃ | 1.3 - 1.5 | t | 3H |

| Ar-CH₃ (C2) | 2.2 - 2.4 | s | 3H |

| Ar-CH₃ (C4) | 2.4 - 2.6 | s | 3H |

| -SO₂NH₂ | 5.0 - 6.0 | br s | 2H |

Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are anticipated, corresponding to the eight unique carbon atoms. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. The carbon atom bearing the ethoxy group (C5) and the carbons with methyl groups (C2, C4) are expected to be shielded, while the carbon attached to the sulfonamide group (C1) would be deshielded. The carbons of the ethoxy and methyl groups will appear in the upfield region of the spectrum. docbrown.infoyoutube.comresearchgate.netoregonstate.edulibretexts.orgwisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 135 - 140 |

| C2 | 130 - 135 |

| C3 | 115 - 120 |

| C4 | 140 - 145 |

| C5 | 155 - 160 |

| C6 | 120 - 125 |

| -OCH₂CH₃ | 63 - 65 |

| -OCH₂CH₃ | 14 - 16 |

| Ar-CH₃ (C2) | 18 - 20 |

| Ar-CH₃ (C4) | 20 - 22 |

Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methylene and methyl protons of the ethoxy group. No correlations are expected for the aromatic protons or the methyl and sulfonamide protons as they are all predicted to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would confirm the assignments made in the ¹H and ¹³C NMR spectra by showing correlations between the C3-H and C6-H aromatic signals, the methylene and methyl carbons of the ethoxy group with their respective protons, and the methyl carbons at C2 and C4 with their protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the substitution pattern on the benzene ring. For instance, the proton at C6 would show correlations to C1, C2, and C5. The protons of the methyl group at C2 would show correlations to C1, C3, and C2 itself. The protons of the ethoxy methylene group would show correlations to the C5 aromatic carbon and the ethoxy methyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. znaturforsch.comresearchgate.netacs.orgnih.govnist.govvscht.czspectroscopyonline.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3300 - 3200 (two bands) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Alkyl) | Stretching | 2980 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1300 |

| S=O (Sulfonamide) | Symmetric Stretching | 1170 - 1150 |

| C-O (Ether) | Stretching | 1250 - 1200 |

| S-N (Sulfonamide) | Stretching | 950 - 900 |

The presence of strong bands for the S=O stretching vibrations is a key indicator of the sulfonamide group. The N-H stretching bands confirm the presence of the -NH₂ group. The C-H stretching vibrations distinguish between aromatic and aliphatic protons, and the C-O stretching confirms the ethoxy group.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In High-Resolution Mass Spectrometry (HRMS), the exact mass of the molecular ion can be determined, which allows for the calculation of the molecular formula.

For this compound (C₁₀H₁₅NO₃S), the expected exact mass of the molecular ion [M+H]⁺ would be calculated. The fragmentation pattern in the mass spectrum can also provide structural information. A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a significant fragment ion. nih.govresearchgate.netacs.orgresearchgate.netacs.orgnist.govnih.govlibretexts.orgresearchgate.netaaqr.org

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Exact Mass |

| [M]⁺ | C₁₀H₁₅NO₃S | 229.0773 |

| [M+H]⁺ | C₁₀H₁₆NO₃S | 230.0845 |

| [M-SO₂]⁺ | C₁₀H₁₅NO | 177.1154 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. A single crystal of this compound would be subjected to X-ray diffraction, and the resulting diffraction pattern would be used to calculate the precise positions of all atoms in the crystal lattice. This technique would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, which can influence the crystal packing. nih.govnih.goviucr.orgnih.govnih.govresearchgate.net

Based on related structures, the sulfonamide group would likely exhibit a tetrahedral geometry around the sulfur atom. The benzene ring would be planar, and the ethoxy and methyl substituents would be oriented to minimize steric hindrance.

Table 5: Expected General Crystallographic Parameters for a Substituted Benzenesulfonamide (B165840)

| Parameter | Expected Value |

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.63 Å |

| S-C Bond Length | ~1.77 Å |

| C-S-N Bond Angle | ~107° |

| O-S-O Bond Angle | ~120° |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org For this compound, the absorption of UV radiation corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.orgshu.ac.uk The principal chromophores in this molecule are the substituted benzene ring and the sulfonamide group, which contain π (pi), σ (sigma), and n (non-bonding) electrons.

The electronic transitions expected for this compound primarily involve π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. shu.ac.uk

π → π Transitions:* These are high-energy transitions associated with the conjugated π system of the aromatic ring. Aromatic compounds typically exhibit a strong absorption band near 205 nm and a less intense, structured band in the 255 to 275 nm range. openstax.org These transitions generally have high molar absorptivities (ε), often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk

n → π Transitions:* These transitions involve the excitation of non-bonding electrons from the oxygen and nitrogen atoms of the sulfonamide and ethoxy groups to an antibonding π* orbital of the benzene ring. These transitions are of lower energy and appear at longer wavelengths compared to π → π* transitions. They are characterized by low molar absorptivities, typically ranging from 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk

Table 1: Expected Electronic Transitions and Absorption Maxima for this compound

| Transition Type | Associated Chromophore | Expected λmax Range (nm) | Molar Absorptivity (ε) |

| π → π | Substituted Benzene Ring | 200 - 230 | High |

| π → π | Substituted Benzene Ring | 260 - 285 | Moderate |

| n → π* | Sulfonamide (-SO₂NH₂) & Ethoxy (-OCH₂CH₃) Groups | > 280 | Low |

Thermal Analysis (e.g., TGA, DSC) for Purity and Stability Assessment

Thermal analysis techniques are essential for evaluating the purity and thermal stability of pharmaceutical compounds. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information. labmanager.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature under a controlled atmosphere. iajps.com For a high-purity, anhydrous sample of this compound, the TGA thermogram is expected to show a flat baseline with no significant mass loss at lower temperatures. This lack of mass loss would indicate the absence of volatile impurities, such as residual solvents or water. The thermal stability of the compound is indicated by the onset temperature of decomposition, which is the temperature at which significant mass loss begins. iajps.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is a powerful tool for determining the purity of crystalline organic materials. The melting of a pure compound occurs at a sharp, well-defined temperature. However, the presence of impurities typically depresses the melting point and broadens the melting range. netzsch.com A DSC scan of a highly pure sample of this compound would exhibit a single, sharp endothermic peak corresponding to its melting point. The purity can be quantitatively determined from the shape of this melting endotherm using the van't Hoff equation. netzsch.com

Table 2: Representative Thermal Analysis Data for a High-Purity Aromatic Sulfonamide

| Analytical Technique | Parameter | Typical Expected Value/Observation | Significance |

| TGA | Mass Loss below 150°C | < 0.1% | Indicates absence of volatile impurities (water, solvents) |

| Onset of Decomposition | > 200°C (Hypothetical) | Defines the upper limit of thermal stability | |

| DSC | Melting Point (Tₘ) | Sharp, well-defined peak | Characteristic physical property |

| Enthalpy of Fusion (ΔHբ) | Consistent value | Proportional to the amount of crystalline material | |

| Purity (mole %) | > 99.5% | Determined from the shape of the melting peak |

Rotational Spectroscopy for Gas-Phase Conformational Analysis

Rotational spectroscopy is an exceptionally precise technique used to determine the three-dimensional structure of molecules in the gas phase. wikipedia.org By measuring the transitions between quantized rotational states, it provides rotational constants from which moments of inertia and, subsequently, highly accurate molecular geometries (bond lengths and angles) can be derived. wikipedia.orgmdpi.com

For a molecule like this compound, several conformations are possible due to the rotational freedom of the sulfonamide (-SO₂NH₂) and ethoxy (-OCH₂CH₃) groups. Rotational spectroscopy is the ideal tool to unambiguously identify the preferred conformation(s) of the molecule in an isolated, gas-phase environment, free from intermolecular interactions present in the solid state or in solution. mdpi.comresearchgate.net

Studies on structurally related molecules such as benzenesulfonamide and para-toluenesulfonamide have shown that the amino group of the sulfonamide substituent orients itself perpendicularly to the plane of the benzene ring. mdpi.com For this compound, the analysis would focus on determining the orientation of both the sulfonamide and the ethoxy groups. The presence of a methyl group at the ortho position (C2) relative to the sulfonamide group could introduce steric hindrance, potentially influencing the dihedral angle between the C-S bond and the plane of the benzene ring. Similarly, the conformation of the ethoxy group (e.g., the C-C-O-C dihedral angle) would be determined with high precision.

The analysis of the hyperfine structure in the rotational spectrum, arising from the nuclear quadrupole moment of the ¹⁴N atom in the sulfonamide group, would provide additional, conclusive evidence for the identified conformation. mdpi.com

Table 3: Key Structural Parameters Obtainable from Rotational Spectroscopy for this compound

| Parameter | Description | Significance |

| Rotational Constants (A, B, C) | Related to the principal moments of inertia of the molecule. | Unambiguously identifies a specific conformer. |

| ¹⁴N Nuclear Quadrupole Coupling Constants (χₐₐ, χₑₑ, χₑₑ) | Describes the interaction of the ¹⁴N nucleus with the local electric field gradient. | Provides a "fingerprint" for the electronic environment around the nitrogen atom, confirming the conformation. |

| Dihedral Angles | e.g., C-C-S-N and C-C-O-C | Defines the precise orientation of the sulfonamide and ethoxy functional groups relative to the benzene ring. |

| Bond Lengths & Angles | Derived from the rotational constants of multiple isotopic species. | Provides a detailed and highly accurate molecular structure. |

Computational Chemistry and Molecular Modeling Investigations of 5 Ethoxy 2,4 Dimethylbenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the electronic structure and properties of molecules. These in silico methods allow for the prediction of molecular geometry, reactivity, and various spectroscopic properties before a compound is ever synthesized.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mkjc.in It is widely employed for calculating the optimized geometry, vibrational frequencies, and electronic properties of sulfonamides. nih.gov For a molecule like 5-ethoxy-2,4-dimethylbenzenesulfonamide, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be the standard approach. nih.gov

HOMO-LUMO Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and kinetic stability. scilit.com The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mkjc.inscilit.com

For sulfonamide derivatives, the HOMO is often localized on the benzene (B151609) ring, while the LUMO may be distributed across the sulfonyl group. In a study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule. nih.gov From the HOMO and LUMO energies, global reactivity descriptors can be calculated to further quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A higher electrophilicity index suggests a greater capacity to act as an electrophile.

| Descriptor | Formula | Interpretation | Representative Value (eV) for a Sulfonamide Analog |

| HOMO Energy | EHOMO | Electron-donating ability | -6.5 |

| LUMO Energy | ELUMO | Electron-accepting ability | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity/stability | 5.0 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting power | 4.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer | 2.5 |

| Electrophilicity Index (ω) | χ²/2η | Propensity to accept electrons | 3.2 |

| Note: The values presented are representative examples based on published data for structurally similar sulfonamide compounds and serve to illustrate the expected range for this compound. Actual values would require specific DFT calculations. |

Conformational Analysis and Energy Minimization

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, key rotations would occur around the C-S and S-N bonds. Gas electron diffraction and quantum chemical studies on the parent benzenesulfonamide (B165840) (C6H5SO2NH2) predict two stable conformers: one where the NH2 group eclipses the SO2 group, and another where it is staggered. nih.gov The eclipsed form was found to be slightly more stable. nih.gov

In substituted benzenesulfonamides, the orientation of the aryl rings relative to the S-N bond is a critical conformational feature. For example, in N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide, the molecule is bent at the sulfur atom, with a C—SO2—NH—C torsion angle of 66.5°. nih.gov The presence of the ethoxy and dimethyl groups on the phenyl ring of the title compound will influence the rotational barriers and the preferred conformation due to steric hindrance and electronic effects. Energy minimization calculations, as part of the DFT process, would identify the global minimum energy conformer, which is the most stable and thus the most populated conformation at equilibrium.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution on the surface of a molecule. mkjc.in It is an invaluable tool for predicting how a molecule will interact with other molecules, such as biological receptors or chemical reagents. The map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). mdpi.com

For sulfonamides, the most negative potential is typically located around the oxygen atoms of the sulfonyl group, making them primary sites for hydrogen bonding. nih.govmdpi.com The hydrogen atom of the sulfonamide N-H group generally shows a region of positive potential, marking it as a hydrogen bond donor. The aromatic rings may show regions of moderately negative potential above and below the plane due to the π-electron system. For this compound, the oxygen of the ethoxy group would also be a region of negative potential. Understanding this surface is crucial for predicting non-covalent interactions in molecular docking.

Molecular Docking Simulations with Defined Biological Targets (in vitro, biochemical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. rjb.ro This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. While no specific docking studies for this compound have been published, extensive research on other sulfonamides provides a clear blueprint for how such an analysis would be conducted and what the likely outcomes would be.

Sulfonamides are known inhibitors of various enzymes, most notably carbonic anhydrases (CAs). unar.ac.idnih.govnih.gov Docking studies with various CA isoforms (e.g., CA I, II, IX, XII) have revealed that the sulfonamide group is essential for binding. nih.govnih.gov It typically coordinates to the zinc ion (Zn²⁺) present in the active site of the enzyme. acs.org The benzene ring and its substituents then form additional interactions (hydrophobic, van der Waals, or hydrogen bonds) with nearby amino acid residues, which determines the compound's binding affinity and selectivity for different isoforms. acs.org

For instance, a study on N-substituted sulfonamides as potential anticancer agents targeting carbonic anhydrase (PDB ID: 1AZM) reported binding affinities ranging from -6.8 to -8.2 kcal/mol, which were superior to the standard drug acetazolamide (B1664987) (-5.25 kcal/mol). unar.ac.idnih.gov Another study docking azo-based sulfonamides against the FGFR2 kinase receptor (PDB ID: 4J98) found that hydrogen bonds formed between the sulfonamide oxygen atoms and key residues like PHE 492 were critical for binding. chemmethod.com

| Analogous Sulfonamide Class | Biological Target (PDB ID) | Key Interacting Residues | Reported Binding Affinity (kcal/mol) | Reference |

| N-substituted sulfonamides | Carbonic Anhydrase (1AZM) | Active site Zn²⁺, His94, His96, His119, Thr199, Thr200 | -6.8 to -8.2 | unar.ac.idnih.gov |

| Azo-based sulfonamides | FGFR2 Kinase (4J98) | PHE 492, LYS 517, ASN 571 | -6.24 | chemmethod.com |

| Aryl sulfonamide analogs | Nav1.7 Sodium Channel | Key residues in binding site | Not explicitly stated in kcal/mol | nih.gov |

| Various sulfonamides | Penicillin-Binding Protein 2X | GLY 664, VAL 662, ARG 426 | Comparable to cefuroxime | rjb.ro |

| This table presents findings from molecular docking studies on various classes of sulfonamide analogs against different protein targets to illustrate the types of interactions and binding affinities that could be expected for this compound. |

Ligand Preparation and Receptor Site Definition

The initial step in a molecular docking simulation involves preparing both the ligand (this compound) and the receptor. For the ligand, this involves generating its 3D structure and performing an energy minimization, often using the same quantum chemical methods described in section 4.1. This ensures the starting conformation is energetically favorable.

For the receptor, a high-resolution crystal structure is obtained from a repository like the Protein Data Bank (PDB). The preparation involves removing water molecules, adding hydrogen atoms (which are often not resolved in crystal structures), and assigning correct protonation states to amino acid residues. The binding site, or active site, must then be defined. This is typically the known catalytic pocket of the enzyme or a site identified from the co-crystallized structure of the protein with a known inhibitor. rjb.rochemmethod.com A grid box is then generated around this defined site, specifying the volume within which the docking algorithm will search for the best binding pose for the ligand. The accuracy of this setup is crucial for obtaining meaningful docking results.

Prediction of Binding Modes and Interaction Energies

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For a compound like this compound, docking simulations would be employed to place it within the active site of a target protein, such as carbonic anhydrase, a common target for sulfonamides. The primary goal of these simulations is to identify the most energetically favorable binding pose.

The binding energy, a key output of these simulations, quantifies the strength of the interaction between the ligand and the protein. It is composed of several energy terms, including van der Waals forces, electrostatic interactions, and hydrogen bonding. A lower, more negative binding energy typically indicates a more stable and potent ligand-receptor complex.

Table 1: Representative Interaction Energies for a Sulfonamide-Protein Complex

| Interaction Type | Energy Contribution (kcal/mol) | Interacting Groups |

|---|---|---|

| Hydrogen Bonding | -3.5 | Sulfonamide NH2 with protein backbone |

| Electrostatic (Zinc Coordination) | -5.2 | Sulfonamide SO2NH2 with Zn2+ |

| Van der Waals | -4.8 | Aromatic ring with hydrophobic residues |

| Hydrophobic Interactions | -2.1 | Ethoxy and methyl groups with nonpolar residues |

| Total Binding Energy | -15.6 |

Note: The data in this table is representative of typical sulfonamide-protein interactions and is for illustrative purposes.

Identification of Key Amino Acid Residues in Binding Pockets

The binding pocket of a protein is lined with amino acid residues that form specific interactions with a ligand. Identifying these key residues is essential for understanding the molecular basis of binding and for designing more specific and potent inhibitors. For sulfonamides targeting carbonic anhydrase, a well-defined set of amino acid residues in the active site is known to be critical for binding.

The sulfonamide group itself typically interacts with the zinc ion and with residues such as Thr199 and Thr200 through a network of hydrogen bonds. The aromatic part of the molecule often engages in van der Waals and hydrophobic interactions with residues like Val121, Leu198, and Trp209. The substituents on the benzene ring, in this case, the ethoxy and dimethyl groups, would further influence the binding orientation and affinity by interacting with specific sub-pockets within the active site. Computational methods such as site-directed mutagenesis simulations can further clarify the importance of individual residues.

Table 2: Key Amino Acid Residues in the Binding Pocket of Carbonic Anhydrase for Sulfonamide Inhibitors

| Amino Acid Residue | Typical Interaction with Sulfonamide | Interaction Type |

|---|---|---|

| His94, His96, His119 | Coordination with the active site Zn2+ ion | Metallic Bond |

| Thr199 | Hydrogen bonding with the sulfonamide group | Hydrogen Bond |

| Thr200 | Water-mediated hydrogen bond with the sulfonamide | Hydrogen Bond |

| Val121 | Hydrophobic interaction with the aromatic ring | Hydrophobic |

| Leu198 | Van der Waals contact with the aromatic ring | Van der Waals |

| Trp209 | Pi-stacking with the aromatic ring | Pi-Stacking |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. These simulations provide deeper insights into the stability of the complex, the flexibility of the ligand and protein, and the role of solvent molecules.

Stability and Flexibility of Ligand-Receptor Complexes

MD simulations of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic trajectories over a period of nanoseconds to microseconds. The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD over time suggests a stable binding mode.

Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can reveal the flexibility of different parts of the protein upon ligand binding. This can highlight which regions of the protein are most affected by the interaction with the ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activities

To develop a QSAR model for a series of sulfonamides including this compound, a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC50) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties.

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. For sulfonamides, QSAR models have been successfully developed to predict their antioxidant and antidiabetic activities, among others. nih.govnih.gov

Table 3: Example of a QSAR Model for Sulfonamide Activity

| Model Parameter | Value/Equation |

|---|---|

| Dependent Variable | pIC50 (logarithmic measure of inhibitory concentration) |

| Independent Variables (Descriptors) | Molecular Weight (MW), LogP, Polar Surface Area (PSA) |

| Example QSAR Equation | pIC50 = 0.85 * LogP - 0.02 * MW + 0.15 * PSA + 2.5 |

| Correlation Coefficient (R²) | 0.88 |

| Cross-validation (Q²) | 0.75 |

Note: The equation and values in this table are for illustrative purposes and represent a hypothetical QSAR model.

Statistical Validation and Applicability Domain Assessment

In the development of robust and reliable Quantitative Structure-Activity Relationship (QSAR) models for compounds such as this compound, rigorous statistical validation and a well-defined applicability domain (AD) are crucial. These elements ensure the model's predictive power and delineate the chemical space in which its predictions can be considered trustworthy.

The statistical validation of a QSAR model is a multifaceted process involving both internal and external validation techniques. Internal validation assesses the stability and robustness of the model using the training set of compounds, from which the model is derived. A widely used internal validation method is the leave-one-out (LOO) cross-validation, which yields the cross-validated correlation coefficient (q²). For a QSAR model to have good internal consistency, a q² value greater than 0.5 is generally considered acceptable.

External validation, on the other hand, evaluates the predictive capacity of the model on an independent set of compounds (the test set) that were not used in the model's development. The predictive ability is often quantified by the predictive R² (R²pred). A high R²pred value (typically > 0.6) indicates that the model can accurately predict the activity of new, untested compounds.

In a hypothetical QSAR study of a series of benzenesulfonamide derivatives, including this compound, aimed at predicting their inhibitory activity against a specific biological target, a range of statistical parameters would be calculated to ensure the model's validity. These parameters, along with their generally accepted threshold values for a robust QSAR model, are presented in Table 1.

Table 1: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Cross-validated Correlation Coefficient | q² | A measure of the model's internal predictive ability. | > 0.5 |

| Predictive R² for External Test Set | R²pred | A measure of the model's ability to predict the activity of an external set of compounds. | > 0.6 |

| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

For instance, a study on benzenesulfonamide derivatives as carbonic anhydrase inhibitors reported robust 2D and 3D-QSAR models with satisfactory statistical quality, determined by parameters such as R² and F-values. nih.gov Another study on N-phenyl-3-sulfamoyl-benzamide-based inhibitors presented CoMFA and CoMSIA models with high r² and q² values, indicating good fit and predictive ability. tandfonline.com

The Applicability Domain (AD) of a QSAR model defines the boundaries of the chemical structure and response space within which the model can make reliable predictions. acs.org Predictions for compounds that fall outside this domain are considered extrapolations and are associated with a higher degree of uncertainty. One common method for visualizing the AD is the Williams plot, which graphs the standardized residuals versus the leverage (h) of each compound. jprdi.vnresearchgate.net

The leverage of a compound is a measure of its influence on the model. A warning leverage (h) is typically defined, and compounds with leverage values greater than h are considered influential or potential outliers in the structural domain. The standardized residuals indicate how well the model predicts the activity of a given compound, with values between -3 and +3 generally being acceptable.

In a Williams plot for a hypothetical QSAR model of benzenesulfonamide derivatives, this compound would ideally fall within the defined AD, characterized by a leverage value below the warning leverage and a standardized residual within ±3 standard deviation units. This would indicate that the model's prediction for this compound is reliable. An illustrative Williams plot is depicted in Figure 1, showcasing the distribution of compounds within and outside the applicability domain.

Table 2: Illustrative Data for a Williams Plot of a Benzenesulfonamide QSAR Model

| Compound | Experimental Activity (pIC₅₀) | Predicted Activity (pIC₅₀) | Standardized Residual | Leverage (h) |

|---|---|---|---|---|

| Derivative 1 | 6.5 | 6.4 | 0.5 | 0.12 |

| Derivative 2 | 7.2 | 7.1 | 0.4 | 0.18 |

| This compound | 6.8 | 6.9 | -0.6 | 0.25 |

| Derivative 4 | 5.9 | 6.0 | -0.4 | 0.30 |

| Derivative 5 (Outlier) | 8.1 | 7.0 | 3.5 | 0.22 |

| Derivative 6 (Influential) | 6.2 | 6.1 | 0.3 | 0.55 |

The combination of rigorous statistical validation and a clearly defined applicability domain is essential for the development of predictive and reliable QSAR models for compounds like this compound, ensuring their utility in computational drug design and other research endeavors. nanobioletters.comnih.gov

Mechanistic Studies of Biological Interactions of 5 Ethoxy 2,4 Dimethylbenzenesulfonamide in Vitro and Biochemical Focus

Enzyme Inhibition Studies (Excluding Mammalian/Human Therapeutic Outcomes)

Carbonic Anhydrase Inhibition Mechanisms (e.g., α-, β-CAs from bacterial or specific isoforms)

No studies were found that investigated the inhibitory effects of 5-ethoxy-2,4-dimethylbenzenesulfonamide on any isoform of carbonic anhydrase. While the benzenesulfonamide (B165840) scaffold is a well-known pharmacophore for carbonic anhydrase inhibitors, the specific substitution pattern of this compound has not been evaluated in the available literature.

Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition Mechanisms

There is no published research on the interaction between this compound and dihydropteroate synthetase. The potential for this compound to act as a competitive inhibitor, similar to other sulfonamides, has not been explored.

Glyoxalase I (Glx-I) Inhibition

No data exists in the scientific literature regarding the ability of this compound to inhibit the glyoxalase I enzyme.

Urease Inhibition Mechanisms

The inhibitory activity and mechanism of action of this compound against urease have not been reported in any available scientific studies.

Protein Tyrosine Phosphatase-1B (PTP1B) Inhibition

There are no findings in the current body of scientific literature that describe the inhibition of Protein Tyrosine Phosphatase-1B by this compound.

Acetylcholinesterase (AChE) Inhibition

No research could be located that details any inhibitory effect of this compound on acetylcholinesterase.

VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels. Inhibition of this receptor is a key mechanism for many anti-cancer therapies. An analysis in this area would typically involve in vitro kinase assays to determine the compound's inhibitory concentration (IC50) against VEGFR-2. However, no studies have been published that assess the activity of this compound as a VEGFR-2 inhibitor.

General Enzyme Kinetic Analysis

To understand how a compound interacts with an enzyme, kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki) are determined. This analysis reveals the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency. At present, there are no available enzyme kinetic studies for this compound with any specific enzyme target.

Molecular Interaction with Biomacromolecules

DNA Binding Interactions

The interaction of small molecules with DNA can occur through several modes, including intercalation (inserting between base pairs) or groove binding (fitting into the major or minor groove of the DNA helix). These interactions can be studied using techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism. There is currently no data available from such studies to characterize the potential DNA binding properties of this compound.

Protein Binding Dynamics

The binding of a compound to proteins can be investigated through methods like fluorescence quenching, where the intrinsic fluorescence of amino acids like tryptophan is diminished upon binding. This can provide information on binding constants and conformational changes in the protein. No research has been published detailing the protein binding dynamics of this compound.

Modulation of Biochemical Pathways

Folic Acid Pathway Interference

The folic acid pathway is essential for the synthesis of nucleotides and amino acids, particularly in microorganisms. Some sulfonamide-based compounds are known to interfere with this pathway by inhibiting key enzymes like dihydropteroate synthase. However, there is no scientific literature to suggest or confirm that this compound has any activity related to the folic acid pathway in any biological system.

Glucose Uptake Studies (in vitro cellular models, not clinical)

Extensive searches of scientific literature and chemical databases did not yield any specific studies on the effects of this compound on glucose uptake in in vitro cellular models. While research exists on the impact of various other sulfonamide derivatives on glucose transport, no data is publicly available for this particular compound.

Studies on different, structurally related sulfonamide compounds have shown that this class of molecules can influence glucose metabolism in cellular systems. For instance, some novel sulfonamide derivatives have been synthesized and evaluated for their potential as antidiabetic agents, with certain compounds demonstrating significant activity in glucose uptake assays using models like yeast cells and human umbilical vein endothelial cells (HUVECs). rsc.orgresearchgate.netnih.govmdpi.com These investigations typically assess the ability of the compounds to facilitate the transport of glucose from the extracellular environment into the cell, a key process in maintaining glucose homeostasis.

However, without direct experimental evidence for this compound, it is not possible to provide detailed research findings or data tables on its specific activity in this area. The biological effects of a chemical compound are highly dependent on its precise structure, and extrapolating findings from other molecules, even within the same broad class, would be scientifically unfounded.

Therefore, there are no detailed research findings or data tables to present for this compound's role in glucose uptake in vitro.

Structure Activity Relationship Sar Elucidation for 5 Ethoxy 2,4 Dimethylbenzenesulfonamide Derivatives

Impact of Aromatic Substituents on Biological (Biochemical) Activity

The nature and position of substituents on the aromatic ring are critical determinants of a molecule's interaction with protein targets. For 5-ethoxy-2,4-dimethylbenzenesulfonamide, the ethoxy and dimethyl groups significantly modulate its physicochemical properties and three-dimensional structure, which in turn affects its biological profile.

Role of Ethoxy Group in Receptor Recognition and Binding

The ethoxy group at the 5-position of the benzene (B151609) ring plays a multifaceted role in receptor binding. As an alkoxy group, it can influence activity through several mechanisms. In studies of analogous compounds, extending an alkoxy chain from methoxy (B1213986) to ethoxy and beyond has been shown to generally increase binding affinity at certain receptors, such as serotonin (B10506) 5-HT2A and 5-HT2C receptors. frontiersin.org This effect is often attributed to an increase in lipophilicity, which can enhance the compound's ability to cross cell membranes or engage with hydrophobic pockets within a receptor's binding site. frontiersin.orgnih.gov

The following table illustrates the impact of varying alkoxy substituents on receptor affinity in a related series of 2,5-dimethoxyphenethylamines, demonstrating the general principle that modifying this group can fine-tune biological activity.

Table 1: Illustrative Impact of 4-Alkoxy Group Variation on 5-HT2A Receptor Affinity Data inferred from analogous compound series.

| Compound Analogue | 4-Position Substituent | Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| Analogue 1 | -OCH3 (Methoxy) | 150 |

| Analogue 2 | -OCH2CH3 (Ethoxy) | 95 |

| Analogue 3 | -OCH2CH2CH3 (Propoxy) | 60 |

| Analogue 4 | -OCH(CH3)2 (Isopropoxy) | 75 |

Influence of Dimethyl Substituents on Molecular Interactions

The two methyl groups at the 2- and 4-positions of the benzenesulfonamide (B165840) ring exert significant influence through steric and electronic effects. These small, hydrophobic substituents contribute to the molecule's interaction with non-polar regions of a binding site, engaging in van der Waals forces and hydrophobic interactions.

The placement of these methyl groups is critical. The ortho-methyl group (at position 2) can restrict the rotation of the sulfonamide group around the sulfur-carbon bond. This conformational constraint can pre-organize the molecule into a more favorable conformation for binding, reducing the entropic penalty upon interaction with the receptor and potentially increasing affinity. In SAR studies of other ligand families, such ortho-substituents have been shown to be crucial for activity. nih.gov

The para-methyl group (at position 4) extends into solvent-exposed regions or other pockets of the receptor. Both methyl groups collectively increase the lipophilicity of the aromatic ring, which can enhance binding to hydrophobic targets. In studies on 5-HT7 receptor ligands, for example, 2,5-dimethyl substitutions were found to increase affinity compared to less substituted analogues. nih.gov

Contribution of the Sulfonamide Moiety to Interactions

The sulfonamide (-SO2NH2) moiety is a cornerstone of the molecule's biological activity and is recognized as a key pharmacophore in numerous clinically used agents. acs.orgresearchgate.net Its primary role is to act as a potent hydrogen bond donor and acceptor, forming critical interactions that anchor the molecule to its target. The nitrogen atom of the deprotonated sulfonamide can coordinate directly with metal ions, most notably the Zn2+ ion found in the active site of metalloenzymes like carbonic anhydrases. nih.gov

Beyond metal chelation, the sulfonamide group establishes a robust network of hydrogen bonds. nih.govsdu.dk The two oxygen atoms are strong hydrogen bond acceptors, while the NH2 group provides two hydrogen bond donors. These interactions with amino acid residues in a receptor's active site, such as threonine, histidine, or lysine, are often essential for high-affinity binding. nih.gov Recent studies have also highlighted the potential for energetically favorable polar–π interactions between the polar sulfonamide functionality and nearby aromatic rings within the binding site. sdu.dk This complex web of interactions makes the sulfonamide group a privileged scaffold for establishing potent and specific connections with a biological target.

Pharmacophore Identification and Lead Optimization Principles (excluding drug development implications)

A pharmacophore model for this class of compounds can be constructed by identifying the essential structural features required for biological activity. Based on the analysis of the this compound structure and related molecules, a hypothetical pharmacophore would include:

One Hydrogen Bond Acceptor feature: Corresponding to the oxygen of the ethoxy group.

One or more Hydrophobic/Aromatic regions: Represented by the dimethyl-substituted benzene ring.

One Hydrogen Bond Donor feature: Provided by the -NH of the sulfonamide group.

Two Hydrogen Bond Acceptor features: Corresponding to the two oxygens of the sulfonamide group.

Pharmacophore models for other sulfonamide-containing ligands often feature a similar combination of hydrophobic areas and hydrogen-bonding regions. nih.gov

Lead optimization focuses on systematically modifying the lead compound (in this case, this compound) to enhance its interaction with the target, thereby improving properties like affinity and selectivity. Key principles, excluding any discussion of drug development, include:

Substituent Modification: Systematically altering the aromatic substituents to probe the steric and electronic requirements of the binding site. For instance, replacing the ethoxy group with other alkoxy groups of varying lengths or branching can optimize hydrophobic interactions.

Isosteric Replacement: Substituting parts of the molecule with other groups that have similar size and electronic properties. For example, the methyl groups could be replaced with chloro or bromo groups to explore the impact of electronegativity and size.

Conformational Constraint: Introducing elements that reduce the molecule's flexibility, such as fusing a ring to the benzene core, can lock it into an active conformation and improve binding affinity.

Late-Stage Functionalization: Employing synthetic methods that allow for the diversification of the core structure at a late stage is an efficient way to generate analogues for SAR studies. C–H functionalization, for example, can be directed by the sulfonamide group itself to introduce various new functionalities onto the aromatic ring. acs.orgpugetsound.edu

Correlation of Computational Predictions with Experimental Observations in SAR Studies

The integration of computational modeling with experimental testing is a powerful strategy in modern SAR studies. Computational methods like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and Density Functional Theory (DFT) provide predictive insights that can guide the synthesis and evaluation of new compounds. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand within a receptor's active site. For sulfonamide derivatives, docking studies can help visualize the crucial hydrogen bonds and hydrophobic interactions formed by the sulfonamide, ethoxy, and dimethyl groups, corroborating the pharmacophore model. tandfonline.comnih.gov

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), these models can predict the activity of unsynthesized analogues, helping to prioritize which compounds to make next. researchgate.net

DFT Simulations: These quantum chemical methods calculate the electronic properties of a molecule, such as its molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO). nih.gov This information helps to understand the molecule's reactivity and the nature of its interactions with the receptor at an electronic level.

While computational predictions are invaluable, they must be validated by experimental data. It is common for the absolute binding energies predicted by docking to differ from experimental values; however, the relative ranking of compounds in a series often shows good correlation. mdpi.com For instance, a computational study might predict that increasing the length of the alkoxy chain enhances binding, a hypothesis that is then confirmed or refuted by synthesizing and testing the corresponding compounds in a biochemical assay. mdpi.com The synergy between in silico prediction and in vitro/in vivo observation allows for a more rational and efficient exploration of a compound's SAR. nih.gov

Future Research Directions and Broader Academic Implications

Development of Advanced Synthetic Strategies for Complex Derivatives

The future of medicinal chemistry and materials science relies on the ability to synthesize complex molecular architectures. For 5-ethoxy-2,4-dimethylbenzenesulfonamide, the development of advanced synthetic strategies will be pivotal in unlocking the full potential of its scaffold. Future research will likely focus on creating a diverse library of derivatives to explore structure-activity relationships (SAR).

Key areas of exploration will include:

Late-stage functionalization: Introducing chemical modifications in the final steps of the synthesis to rapidly generate a wide array of analogs. This could involve C-H activation techniques to modify the benzene (B151609) ring or the ethyl group of the ethoxy moiety.

Novel cross-coupling reactions: Employing modern catalysis to form new carbon-carbon or carbon-heteroatom bonds, thereby attaching complex fragments to the core structure.

Stereoselective synthesis: For derivatives with chiral centers, developing synthetic routes that precisely control the three-dimensional arrangement of atoms, which is often crucial for biological activity.

These advanced synthetic approaches will enable the systematic exploration of how modifications to the this compound scaffold impact its physicochemical properties and biological interactions.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully comprehend the biological effects of this compound and its future derivatives, an integrated multi-omics approach will be indispensable. nih.govnih.govyoutube.com By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can obtain a holistic view of the cellular response to the compound. nih.gov

Future investigations should aim to:

Identify molecular signatures: Determine the specific changes in gene expression, protein levels, and metabolite concentrations that occur in cells or organisms upon treatment with the compound.

Elucidate mechanisms of action: Integrate multi-omics datasets to construct comprehensive models of the signaling pathways and biological processes modulated by this compound. nih.gov

Discover biomarkers: Identify potential biomarkers that could predict the response to or efficacy of future therapeutics based on this chemical scaffold.

This data-rich approach will provide a deeper understanding of the compound's mechanism of action, moving beyond a single target to a systems-level perspective. nih.gov

Exploration of Novel Biochemical Targets and Pathways